1-(2,5-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine
Description
This compound is a piperidine derivative featuring a 1,3,4-oxadiazole ring substituted with a 2,2-dimethylpropyl group and a 2,5-dimethylbenzenesulfonyl moiety. The sulfonyl group contributes to polarity and solubility, while the bulky 2,2-dimethylpropyl substituent may influence steric interactions in biological systems.
Properties
IUPAC Name |
2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-3-yl]-5-(2,2-dimethylpropyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-14-8-9-15(2)17(11-14)27(24,25)23-10-6-7-16(13-23)19-22-21-18(26-19)12-20(3,4)5/h8-9,11,16H,6-7,10,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSQGHHGVHLENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid or its derivative under dehydrating conditions.
Synthesis of the piperidine derivative: The piperidine ring can be functionalized with the 1,3,4-oxadiazole moiety through nucleophilic substitution reactions.
Introduction of the 2,5-dimethylbenzenesulfonyl group: This step involves the sulfonylation of the piperidine derivative using 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds similar to 1-(2,5-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine. Research indicates that modifications in the structure can enhance efficacy against seizures. For instance, derivatives have shown promising results in animal models for epilepsy, suggesting that this class of compounds may serve as potential anticonvulsants by modulating sodium channel activity .
Alzheimer’s Disease Treatment
Compounds derived from the piperidine structure have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, which is beneficial for Alzheimer's disease patients. Studies have demonstrated that certain derivatives exhibit comparable inhibition rates to established drugs like donepezil .
Neuroprotective Effects
Research has also explored the neuroprotective effects of related compounds in models of neurodegeneration. These compounds have shown potential in reducing amyloid-beta aggregation and protecting neuronal cells from toxicity induced by amyloid-beta oligomers . This suggests a dual role in both symptomatic treatment and disease modification.
Case Study 1: Anticonvulsant Efficacy
In a study involving various derivatives of piperidine-based compounds, specific analogs demonstrated significant anticonvulsant activity in rodent models. The protective indices (ratio of toxic dose to effective dose) were comparable to existing antiepileptic drugs, indicating their potential for further development .
Case Study 2: Alzheimer’s Disease Models
In experiments using scopolamine-induced memory impairment models, certain derivatives showed improved cognitive function and memory retention compared to control groups. These findings were supported by behavioral assays and biochemical evaluations that confirmed reduced neurotoxicity at therapeutic doses .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The 1,3,4-oxadiazole moiety can participate in hydrogen bonding
Biological Activity
The compound 1-(2,5-dimethylbenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine represents a novel structure that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological properties and mechanisms of action.
Chemical Structure and Properties
This compound features a piperidine core substituted with a sulfonyl group and an oxadiazole moiety. The presence of the 2,5-dimethylbenzenesulfonyl group enhances lipophilicity, which may influence its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds similar to this structure exhibit various biological activities, including:
- Antimicrobial : Compounds with sulfonamide functionalities are known for their antimicrobial properties.
- Anti-inflammatory : The oxadiazole ring is often associated with anti-inflammatory effects.
- CNS Activity : Piperidine derivatives have been studied for their potential in treating neurological disorders.
Pharmacological Evaluation
Recent studies have focused on the synthesis and evaluation of similar compounds. For instance, research on oxadiazole derivatives has shown promising results in terms of anti-anxiety and antidepressant activities mediated through serotonergic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Antimicrobial | Sulfonamide derivatives | Inhibition of bacterial folate synthesis |
| Anti-inflammatory | Oxadiazole derivatives | Inhibition of COX enzymes |
| CNS Activity | Piperidine derivatives | Modulation of neurotransmitter systems |
Case Studies
- Antimicrobial Activity : A study demonstrated that sulfonamide-based compounds exhibited significant antibacterial activity against various strains of bacteria. The mechanism involved the inhibition of dihydropteroate synthase, crucial for bacterial folate synthesis .
- CNS Effects : Another investigation into piperidine derivatives indicated that they could enhance GABAergic transmission, suggesting potential anxiolytic effects. This was corroborated by behavioral tests in animal models .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperidine and oxadiazole rings significantly affect the biological activity. For example:
- Substituents on the piperidine ring can alter lipophilicity and receptor affinity.
- Oxadiazole substitutions can enhance anti-inflammatory properties by modulating cytokine production.
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three classes of analogs: 1,3,4-oxadiazoles , sulfonamide derivatives , and piperidine-containing heterocycles .
Comparison with 1,3,4-Oxadiazole Derivatives
Key Findings :
- The target compound’s 2,2-dimethylpropyl group introduces greater steric bulk compared to simpler alkyl/aryl substituents in classical oxadiazoles. This may reduce enzymatic degradation but could limit binding to certain targets.
Comparison with Sulfonamide Derivatives
Key Findings :
- However, steric effects from the dimethyl groups could reduce binding efficiency to flat enzymatic pockets, unlike naphthalenesulfonamides, which exploit planar interactions .
Comparison with Piperidine-Containing Heterocycles
Key Findings :
- The oxadiazole-piperidine combination in the target compound is less explored compared to thiadiazole-piperidine hybrids, which show broader antimicrobial activity .
- Piperidine’s basic nitrogen may interact with acidic residues in biological targets, but the sulfonyl group’s electron-withdrawing effect could attenuate this basicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
